molecular formula C19H22N4O B2986530 4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile CAS No. 2097922-17-1

4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile

Cat. No.: B2986530
CAS No.: 2097922-17-1
M. Wt: 322.412
InChI Key: BEQLMABWAMQMKE-UHFFFAOYSA-N
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Description

4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile is a complex organic compound with the molecular formula C19H22N4O This compound is characterized by its unique structure, which includes a piperidine ring, a pyridazinone moiety, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone intermediate, which is then coupled with a piperidine derivative. The final step involves the introduction of the benzonitrile group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the benzonitrile group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide as a solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
  • tert-Butylamine

Uniqueness

Compared to similar compounds, 4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-[[4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-15-2-7-19(24)23(21-15)14-18-8-10-22(11-9-18)13-17-5-3-16(12-20)4-6-17/h2-7,18H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQLMABWAMQMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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